molecular formula C14H20N4O4 B15342528 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester CAS No. 188247-41-8

4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester

Cat. No.: B15342528
CAS No.: 188247-41-8
M. Wt: 308.33 g/mol
InChI Key: IOVLRVUFABZVBF-UHFFFAOYSA-N
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Description

4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester typically involves multiple steps, starting with the nitration of an appropriate aromatic compound to introduce the nitro group. Subsequent steps may include the introduction of the amino group and the formation of the piperazine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester is used to study various biochemical pathways and interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool in understanding biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with therapeutic properties, particularly in the treatment of diseases involving the central nervous system.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism by which 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its binding affinity and reactivity, influencing its biological activity.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-3-(4-nitrophenyl)propionic acid

  • 4-Amino-3-nitrophenol

  • 4-(3-Amino-4-nitrophenyl)butanoic acid

Uniqueness: 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

188247-41-8

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]acetate

InChI

InChI=1S/C14H20N4O4/c1-2-22-14(19)10-16-5-7-17(8-6-16)11-3-4-13(18(20)21)12(15)9-11/h3-4,9H,2,5-8,10,15H2,1H3

InChI Key

IOVLRVUFABZVBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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